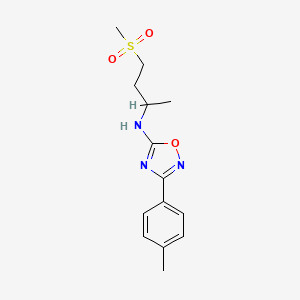
5-methyl-1-phenyl-N-(1-pyridin-2-ylethyl)pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-1-phenyl-N-(1-pyridin-2-ylethyl)pyrazol-4-amine, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a chemical compound that has been widely studied in the field of neuroscience due to its potential therapeutic applications in treating various neurological disorders.
Wirkmechanismus
5-methyl-1-phenyl-N-(1-pyridin-2-ylethyl)pyrazol-4-amine acts as a selective antagonist of the mGluR5 receptor, which is a G protein-coupled receptor that is widely expressed in the central nervous system. By blocking the activity of this receptor, this compound is able to modulate the release of neurotransmitters such as glutamate, which plays a key role in the regulation of synaptic plasticity and neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in the brain. It has been shown to modulate the release of neurotransmitters such as dopamine and glutamate, which are involved in the regulation of mood and reward pathways in the brain. Additionally, this compound has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-methyl-1-phenyl-N-(1-pyridin-2-ylethyl)pyrazol-4-amine in lab experiments is its selectivity for the mGluR5 receptor, which allows for precise modulation of this receptor's activity without affecting other receptors in the brain. However, one limitation of using this compound is its relatively low potency compared to other mGluR5 antagonists, which may require higher concentrations of the compound to achieve the desired effects.
Zukünftige Richtungen
There are several potential future directions for research on 5-methyl-1-phenyl-N-(1-pyridin-2-ylethyl)pyrazol-4-amine and its therapeutic applications in treating neurological disorders. One area of interest is the development of more potent and selective mGluR5 antagonists that can be used at lower concentrations. Additionally, there is growing interest in the use of this compound and other mGluR5 antagonists as potential treatments for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Finally, there is potential for the use of this compound as a tool for studying the role of the mGluR5 receptor in various neurological processes, such as learning and memory, and addiction.
Synthesemethoden
5-methyl-1-phenyl-N-(1-pyridin-2-ylethyl)pyrazol-4-amine can be synthesized through a multi-step process involving the reaction of 5-methyl-1-phenylpyrazole-4-carboxylic acid with 2-(bromomethyl)pyridine, followed by reduction with lithium aluminum hydride and subsequent reaction with hydrochloric acid to yield the final product.
Wissenschaftliche Forschungsanwendungen
5-methyl-1-phenyl-N-(1-pyridin-2-ylethyl)pyrazol-4-amine has been extensively studied in the field of neuroscience due to its potential therapeutic applications in treating various neurological disorders such as anxiety, depression, and addiction. It has been shown to modulate the release of neurotransmitters such as dopamine and glutamate, which are involved in the regulation of mood and reward pathways in the brain.
Eigenschaften
IUPAC Name |
5-methyl-1-phenyl-N-(1-pyridin-2-ylethyl)pyrazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4/c1-13(16-10-6-7-11-18-16)20-17-12-19-21(14(17)2)15-8-4-3-5-9-15/h3-13,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSLXTHUFOPYQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)NC(C)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[phenyl(pyridin-2-yl)methyl]-4,5,6,7-tetrahydro-1H-indazol-5-amine](/img/structure/B7642695.png)
![[1-[2-(Oxan-4-ylamino)phenyl]piperidin-4-yl]methanol](/img/structure/B7642699.png)
![N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]-1-phenyl-1-pyridin-2-ylmethanamine](/img/structure/B7642708.png)

![[1-[4-Chloro-2-[(2-methylpyrazol-3-yl)methylamino]phenyl]piperidin-4-yl]methanol](/img/structure/B7642712.png)
![2-(1H-pyrazol-4-yl)-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethyl]piperidine-1-carboxamide](/img/structure/B7642725.png)
![1-cyclopropyl-N-[1-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]ethyl]-5-methylpyrrolidin-3-amine](/img/structure/B7642731.png)
![Methyl 5-[(1,3-dimethylpyrazol-4-yl)methylamino]-2-methylbenzoate](/img/structure/B7642743.png)
![Methyl 5-[[5-(hydroxymethyl)furan-2-yl]methylamino]-2-methylbenzoate](/img/structure/B7642748.png)

![1-[6-[[Phenyl(pyridin-2-yl)methyl]amino]pyridin-3-yl]pyrrolidin-2-one](/img/structure/B7642759.png)
![N-[2-(2-methylpropoxy)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7642762.png)
![N-[[1-(4-fluorophenyl)pyrazol-3-yl]methyl]-3-methylsulfonylaniline](/img/structure/B7642765.png)
![2-tert-butylsulfanyl-N-[2-(1,3,5-trimethylpyrazol-4-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7642772.png)